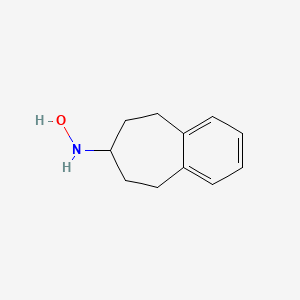
3-(3-Chlorophenylhydrazono)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenylhydrazono)pentane-2,4-dione is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a chlorophenyl group attached to a hydrazono moiety, which is further connected to a pentane-2,4-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenylhydrazono)pentane-2,4-dione typically involves the reaction of 3-chlorobenzenediazonium chloride with acetylacetone. The reaction proceeds as follows:
Formation of 3-chlorobenzenediazonium chloride: This is achieved by treating 3-chloroaniline with sodium nitrite and hydrochloric acid at low temperatures.
Reaction with acetylacetone: The 3-chlorobenzenediazonium chloride is then reacted with acetylacetone in the presence of a base, such as sodium acetate, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(3-Chlorophenylhydrazono)pentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Condensation Reactions: The hydrazono group can react with carbonyl compounds to form hydrazones.
Complexation Reactions: The compound can form complexes with metal ions, acting as a bidentate ligand through the hydrazono nitrogen and one keto oxygen.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Condensation Reactions: Carbonyl compounds like aldehydes and ketones are commonly used, often in the presence of an acid or base catalyst.
Complexation Reactions: Metal salts such as palladium(II) chloride, platinum(IV) chloride, and cerium(IV) chloride are used in the presence of solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Condensation Reactions: Hydrazones and related derivatives are formed.
Complexation Reactions: Metal complexes with distinct coordination geometries are produced.
科学研究应用
作用机制
The mechanism of action of 3-(3-Chlorophenylhydrazono)pentane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects:
Molecular Targets: The compound targets enzymes and proteins by binding to their active sites or metal cofactors.
Pathways Involved: The formation of metal complexes can disrupt cellular processes, leading to antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
- 3-[(3-Bromophenyl)hydrazono]pentane-2,4-dione
- 3-[(3-Methylphenyl)hydrazono]pentane-2,4-dione
- 3-[(3-Nitrophenyl)hydrazono]pentane-2,4-dione
Uniqueness
3-(3-Chlorophenylhydrazono)pentane-2,4-dione is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity .
属性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
3-[(3-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-4-9(12)6-10/h3-6,15H,1-2H3 |
InChI 键 |
MBBAVCNCYGLIEO-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(=O)C)N=NC1=CC(=CC=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Phenyl-3-(3-vinylphenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B8475699.png)
![Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B8475705.png)
![7-Formyl-5-methylimidazo[5,1-b]thiazole](/img/structure/B8475712.png)


![4-(Bromomethyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8475719.png)






![1-[3-(4-Benzyloxy-phenoxy)-propyl]-piperidine](/img/structure/B8475804.png)
